4-Methylpyrimidine

Catalog No.
S702669
CAS No.
3438-46-8
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpyrimidine

CAS Number

3438-46-8

Product Name

4-Methylpyrimidine

IUPAC Name

4-methylpyrimidine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

LVILGAOSPDLNRM-UHFFFAOYSA-N

SMILES

CC1=NC=NC=C1

Synonyms

4-Methyl-1,3-diazine;

Canonical SMILES

CC1=NC=NC=C1

4-Methylpyrimidine is an organic compound with the molecular formula C5H6N2. It is classified as a pyrimidine derivative, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The methyl group at position 4 distinguishes it from other pyrimidine derivatives. This compound is a colorless liquid with a distinctive odor and is soluble in water, making it useful in various chemical applications .

Currently, there is no documented research on the specific mechanism of action of 4-Methylpyrimidine itself in biological systems. Its significance lies primarily in its role as a precursor for the synthesis of other biologically active molecules.

  • Flammability: Flash point of 40.6 °C indicates flammability hazard [].
  • Toxicity: Data on specific toxicity is limited. However, as a heterocyclic aromatic compound, it is advisable to handle it with caution and appropriate personal protective equipment due to potential unknown health risks [].
Due to its nucleophilic properties. One notable reaction is its oxidation, where it can be converted into aldehydes using vanadium-molybdenum catalysts. This transformation highlights its potential utility in synthetic organic chemistry . Additionally, 4-methylpyrimidine can undergo alkylation and acylation reactions, forming various derivatives that are valuable in pharmaceutical synthesis.

Several methods exist for synthesizing 4-methylpyrimidine:

  • Methylation of Pyrimidine: The most straightforward method involves the methylation of pyrimidine using methyl iodide or dimethyl sulfate in the presence of a base.
  • Cyclization Reactions: Another approach includes the cyclization of appropriate precursors such as amino acids or other nitrogen-containing compounds under acidic or basic conditions.
  • Reduction Reactions: The reduction of corresponding pyrimidine derivatives can also yield 4-methylpyrimidine .

4-Methylpyrimidine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceuticals.
  • Agriculture: It is used in the formulation of agrochemicals.
  • Chemical Research: Its unique structure makes it a subject of interest in studies related to heterocyclic chemistry and material science .

Interaction studies involving 4-methylpyrimidine have focused on its reactivity with metal complexes and other organic compounds. For instance, it has been shown to form stable complexes with transition metals, which can enhance catalytic activity in various reactions. These interactions are crucial for understanding its role in catalysis and material synthesis .

Several compounds share structural similarities with 4-methylpyrimidine, including:

  • 2-Methylpyrimidine: Contains a methyl group at position 2; exhibits different reactivity patterns due to the location of the nitrogen atoms.
  • 5-Methylpyrimidine: Similar structure but with a methyl group at position 5; may have distinct biological activities compared to 4-methylpyrimidine.
  • Pyridine: A related compound lacking nitrogen at positions 1 and 3; exhibits different chemical properties and applications.

Comparison Table

CompoundMolecular FormulaPosition of Methyl GroupNotable Properties
4-MethylpyrimidineC5H6N2Position 4Antimicrobial activity
2-MethylpyrimidineC5H6N2Position 2Different reactivity
5-MethylpyrimidineC5H6N2Position 5Unique biological activities
PyridineC5H5NNoneBroader applications in organic chemistry

The uniqueness of 4-methylpyrimidine lies in its specific placement of the methyl group, which influences its chemical reactivity and biological activity compared to these similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions with Pyridine Sulfinates

Palladium-catalyzed cross-coupling has revolutionized the functionalization of 4-methylpyrimidine, particularly through pyridine-2-sulfinate reagents. Unlike traditional boron-based coupling partners, sulfinates exhibit superior stability and reactivity with electron-deficient aryl halides. The trans-[RuCl₃(NO)(4-methylpyrimidine)₂] complex, characterized by X-ray diffraction, demonstrates how 4-methylpyrimidine acts as a neutral ligand in octahedral ruthenium frameworks. This geometry facilitates electron transfer processes critical for catalytic cycles.

A breakthrough emerged in the coupling of pyrimidine-2-sulfinates with aryl bromides under Pd(OAc)₂/tricyclohexylphosphine catalysis. For example, 4-methylpyrimidine-2-sulfinate reacts with 4-bromotoluene at 110°C in dioxane, achieving 89% yield with K₂CO₃ as base. The mechanism proceeds via oxidative addition of Pd⁰ to the aryl halide, followed by sulfinate coordination and reductive elimination. This method tolerates ester, nitrile, and ketone functionalities, enabling synthesis of biheteroaryl systems for drug discovery.

Table 1: Optimization of Pd-Catalyzed 4-Methylpyrimidine Coupling

BaseLigandTemp (°C)Yield (%)
K₂CO₃Tricyclohexylphosphine11089
Cs₂CO₃Xantphos12078
NaOAcBINAP10065

N-Heterocyclic Carbene-Mediated Asymmetric Functionalization

NHC catalysts have unlocked enantioselective routes to 4-methylpyrimidine derivatives. In a landmark study, chiral NHCs paired with hexafluoroisopropanol (HFIP) achieved 97% ee in the β-functionalization of α,β-unsaturated pyrimidinones. The HFIP proton shuttle facilitates hydrogen bonding to the pyrimidine N1 atom, inducing axial chirality during conjugate additions. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for the Re-face attack pathway when using (S)-BTM catalysts.

This approach synthesizes pharmacologically relevant analogs like 4-methyl-2-(3-indolyl)pyrimidine, a kinase inhibitor precursor. Kinetic resolution experiments (krel = 5.7) demonstrate the method’s utility in accessing both enantiomers from racemic mixtures.

Late-Stage Fluorination-Nucleophilic Aromatic Substitution Tandem Strategies

The combination of C–H fluorination and nucleophilic aromatic substitution (SNAr) enables precise functionalization of 4-methylpyrimidine scaffolds. AgF₂-mediated fluorination at the C5 position proceeds with >20:1 regioselectivity, attributed to the methyl group’s +I effect directing metallation. Subsequent SNAr with amines, thiols, or alkoxides occurs under mild conditions (50°C, DMF), achieving 70–92% yields.

Key Reaction Sequence:

  • $$ \text{4-Methylpyrimidine} \xrightarrow{\text{AgF}2, \text{CH}2\text{Cl}_2} \text{5-Fluoro-4-methylpyrimidine} $$
  • $$ \text{5-Fluoro-4-methylpyrimidine} \xrightarrow{\text{RNH}2, \text{K}2\text{CO}_3} \text{5-Amino-4-methylpyrimidine} $$

This tandem strategy was applied to modify the antimalarial drug pyrimethamine, introducing a 5-morpholino group while retaining the 4-methyl substituent.

Continuous Flow Synthesis for Chromenopyrimidine Derivatives

Continuous flow reactors enhance the synthesis of 4-methylpyrimidine-containing polyheterocycles like 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione. A two-stage system achieves 83% yield:

  • Stage 1 (80°C): Knorr cyclization of ethyl 3-(4-methylphenyl)-3-oxopropanoate with urea
  • Stage 2 (120°C): Palladium-catalyzed annulation with 2-bromobenzaldehyde

Flow parameters (τ = 12 min, Re = 150) suppress side reactions observed in batch processes, such as over-fluorination or dimerization. The method scales to 15 kg/day with 99.5% purity by HPLC.

XLogP3

0.2

UNII

3D1R4OMX4N

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3438-46-8

Wikipedia

4-Methylpyrimidine

General Manufacturing Information

Pyrimidine, 4-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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